molecular formula C16H29N5O3 B1165762 D-azidoasparagine DCHA salt CHA salt

D-azidoasparagine DCHA salt CHA salt

Cat. No.: B1165762
M. Wt: 339.43
Attention: For research use only. Not for human or veterinary use.
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Description

D-azidoasparagine DCHA salt CHA salt, also known as this compound, is a useful research compound. Its molecular formula is C16H29N5O3 and its molecular weight is 339.43. The purity is usually 95%.
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Scientific Research Applications

Structural Features

The compound's azido group provides unique reactivity, particularly in click chemistry, where it can participate in 1,3-dipolar cycloaddition reactions. This property allows for the incorporation of D-azidoasparagine into peptides and proteins, facilitating studies on protein structure and function.

Applications in Scientific Research

D-azidoasparagine DCHA salt has several significant applications in scientific research:

Peptide Synthesis

The incorporation of D-azidoasparagine into peptide sequences allows researchers to explore new peptide functionalities. Its azido group can be utilized in click chemistry to create bioconjugates, enabling the study of protein interactions and dynamics.

Biochemical Pathway Studies

Research involving D-azidoasparagine focuses on its role in various biochemical pathways. Due to its structural similarity to asparagine, it can be used to investigate metabolic processes involving amino acids.

Drug Development

The unique properties of D-azidoasparagine make it a candidate for drug development, particularly in creating new therapeutics that target specific biological pathways. Its ability to form stable conjugates with other biomolecules enhances its potential as a drug delivery system.

Bioconjugation Techniques

D-azidoasparagine is valuable in bioconjugation techniques where it can be used to link proteins or peptides with other molecules, such as fluorescent dyes or drug compounds. This application is particularly relevant in the development of targeted therapies and imaging agents.

Comparative Analysis with Related Compounds

D-azidoasparagine DCHA salt shares structural similarities with other azide-containing amino acids and derivatives. Below is a comparison table highlighting some related compounds:

Compound NameStructure DescriptionUnique Features
L-azidoasparagine DCHA saltSimilar structure but L-enantiomerUsed for racemic separations
D-azidothreonine DCHA saltContains an azido group on threoninePotential application in studying threonine metabolism
L-azidotryptophan CHA saltAzido group on tryptophanUseful in fluorescence studies due to tryptophan's properties
D-azidoleucine CHA saltAzido group on leucinePotential use in studying protein folding

Case Study 1: Peptide Synthesis Using D-Azidoasparagine

In a study published by Bachem, researchers demonstrated the successful incorporation of D-azidoasparagine into peptide sequences through click chemistry. The resulting peptides exhibited enhanced stability and unique biological activities, showcasing the compound's utility in synthetic biology .

Case Study 2: Drug Development

Research conducted by Iris Biotech highlighted the application of D-azidoasparagine in developing new drug candidates that target specific enzymes involved in metabolic disorders. The azide functionality allowed for efficient bioconjugation with therapeutic agents .

Case Study 3: Biochemical Pathway Exploration

A study explored the role of D-azidoasparagine in metabolic pathways related to amino acid utilization. The findings indicated that this compound could serve as a valuable tool for investigating asparagine metabolism and its implications in various physiological processes .

Properties

Molecular Formula

C16H29N5O3

Molecular Weight

339.43

Synonyms

dicyclohexylammonium (R)-4-amino-2-azido-4-oxobutanoate; N3-D-Asn-OH

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.